molecular formula C16H20N6O B6789137 N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide

N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide

Cat. No.: B6789137
M. Wt: 312.37 g/mol
InChI Key: VBDAVPNKBLRZBM-UHFFFAOYSA-N
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Description

N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a dimethylamino group at the 6-position, a pyridine ring at the 4-position, and a pyrrolidine ring attached to a carboxamide group

Properties

IUPAC Name

N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-21(2)15-9-14(18-11-19-15)20-16(23)22-8-4-6-13(22)12-5-3-7-17-10-12/h3,5,7,9-11,13H,4,6,8H2,1-2H3,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDAVPNKBLRZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NC(=O)N2CCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as sodium hydroxide or ethoxide and solvents like ethanol or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine and pyridine derivatives .

Scientific Research Applications

N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 2,4,6-trisubstituted pyrimidines and pyrimidine-based drugs such as imatinib and dasatinib.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.

    Pyrrolidine Derivatives: Compounds like pyrrolidine dithiocarbamate and proline.

Uniqueness

N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

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